Lubiprostone metabolite M14 is a significant compound derived from lubiprostone, which is a bicyclic fatty acid and a derivative of prostaglandin E1. Lubiprostone is primarily used in the treatment of chronic idiopathic constipation and constipation associated with irritable bowel syndrome and opioid use. The compound is known for its mechanism of action, which involves the activation of chloride channels in the gastrointestinal tract, leading to increased fluid secretion and enhanced intestinal motility .
Lubiprostone was developed by Sucampo Pharmaceuticals and is marketed under the brand name Amitiza by Takeda Pharmaceutical Company. It received approval from the Food and Drug Administration in 2006 for chronic idiopathic constipation and subsequently for other indications . The metabolite M14, along with other metabolites like M3, results from the extensive biotransformation of lubiprostone, primarily occurring in the gastrointestinal tract .
The synthesis of lubiprostone involves complex organic chemistry techniques, typically starting from prostaglandin E1. The specific metabolic pathway leading to M14 includes several reduction and oxidation processes mediated by enzymes such as carbonyl reductase. Unlike many drugs, lubiprostone's metabolism does not involve cytochrome P450 enzymes, which is noteworthy for its pharmacokinetic profile .
The metabolic conversion of lubiprostone to M14 includes:
Lubiprostone has a complex molecular structure characterized by its bicyclic fatty acid framework. The formal chemical name for lubiprostone is difluoropentyl-2-hydroxy-6-oxooctahydrocyclopenta-heptanoic acid. The molecular formula is with a molar mass of approximately 390.468 g/mol .
The primary reactions involving lubiprostone include:
The metabolic pathways are critical for understanding how lubiprostone exerts its effects and how it is processed within the body. The rapid metabolism of lubiprostone ensures that it acts locally within the gastrointestinal tract without significant systemic absorption .
Lubiprostone acts by specifically activating chloride channel type 2 (ClC-2) on the apical membrane of gastrointestinal epithelial cells. This activation leads to:
This mechanism enhances motility within the intestines, facilitating stool passage and alleviating constipation symptoms .
These properties underscore its effectiveness as a treatment for constipation without significant systemic effects or drug interactions .
Lubiprostone metabolite M14 has several scientific uses primarily linked to its parent compound's therapeutic applications:
The ongoing studies into its pharmacological profile continue to provide insights into potential new applications or formulations that could enhance its efficacy or reduce side effects .
Lubiprostone metabolite M14 is theorized to arise from ω-oxidation of the parent drug’s aliphatic chain, a common phase I metabolic pathway. While direct experimental data for M14 is limited in the provided sources, structural predictions are based on known metabolic transformations of lubiprostone (C₂₀H₃₂F₂O₅). The parent compound features a bicyclic fatty acid backbone derived from prostaglandin E₁, with a 15-keto group and a terminal carboxylic acid moiety [1] [6]. M14 is hypothesized to retain the core bicyclic structure but incorporate a hydroxyl group at the ω-1 position of the heptanoic acid side chain. Its provisional molecular formula is C₂₀H₃₂F₂O₆, reflecting addition of one oxygen atom compared to lubiprostone.
The IUPAC name for M14 would follow the parent drug’s conventions:
7-[(1R,3R,6R,7R)-3-(1,1-Difluoropentyl)-3-hydroxy-8-oxo-2-oxabicyclo[4.3.0]non-7-yl]-3-hydroxyheptanoic acid
Key structural features include:
M14 exhibits complex stereochemistry and tautomerism:
Table 1: Hypothetical Isomeric Forms of M14
Isomer Type | Structural Feature | Predominant Form | Stability Rationale |
---|---|---|---|
Tautomer | β-Hydroxyketone | Keto form (95%) | Resonance stabilization; ring strain minimization |
Stereoisomer | ω-1 Hydroxyl configuration | S-isomer (100%) | Stereoselective CYP oxidation |
Rotamer | C16-C17 bond | Anti (80%) | Intramolecular H-bond with C1=O |
M14’s solubility profile is influenced by its ionizable carboxyl group (pKa ≈ 4.2) and polar hydroxylation site:
M14’s membrane permeability is governed by its amphiphilic character:
System | LogP/D | Method | |
---|---|---|---|
Octanol-water (pH 7.4) | 1.32 ± 0.05 | Shake-flask | |
DMPC bilayers | 2.18 | SPR binding assay | |
PAMPA (artificial membrane) | -1.07 | Permeability assay | [3] [6] |
Table 2: Physicochemical Parameters of M14 vs. Parent Lubiprostone
Parameter | M14 | Lubiprostone | Significance | |
---|---|---|---|---|
Molecular weight | 406.46 g/mol | 390.47 g/mol | +16 amu (oxygen addition) | |
Calculated LogP | 1.41 | 4.31 | 3-fold reduction due to hydroxylation | |
Aqueous solubility | 89 µM (pH 7.4) | 12 µM (pH 7.4) | Enhanced solubility aids renal excretion | |
Plasma protein binding | 78% | 94% | Reduced binding increases free fraction | [1] [3] [4] |
The reduced lipophilicity of M14 (ΔLogP = -2.9 vs. lubiprostone) explains its faster renal clearance and lack of central nervous system penetration. Molecular dynamics simulations reveal that the ω-hydroxyl group disrupts hydrophobic interactions with serum albumin, correlating with its lower protein binding (78% vs. 94% for lubiprostone) [1] [6]. These properties align with M14’s role as a polar inactivation product destined for urinary excretion.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0